1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
Vue d'ensemble
Description
1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, also known as histamine H3 receptor agonist, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the histamine H3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system.
Applications De Recherche Scientifique
Efficient Diazotransfer Agent
Imidazole derivatives, such as imidazole-1-sulfonyl azide hydrochloride, serve as efficient diazotransfer reagents. These compounds facilitate the conversion of primary amines into azides and activated methylene substrates into diazo compounds. Their significance lies in their preparation from inexpensive materials, shelf stability, and ease of crystallization, making them valuable in synthetic organic chemistry (Goddard-Borger & Stick, 2007).
Molecular Docking and Experimental Studies
Imidazole derivatives play a crucial role in pharmaceutical research, acting as potential agonists for specific receptors. For example, certain compounds have been studied for their role in treating hypertension through acting as imidazoline receptor agonists. These studies include both theoretical (DFT) and experimental approaches (FT-IR, FT-Raman, NMR), underscoring the compound's significance in medicinal chemistry and its potential for biological activity (Aayisha et al., 2019).
Antimicrobial Applications
Novel imidazo[1,2-a]pyridine derivatives have been synthesized and screened for antimicrobial activity, demonstrating significant potential against a range of bacterial and fungal strains. This research highlights the importance of imidazole derivatives in developing new antibacterial and antifungal agents, which can be more potent than commercial drugs in some cases (Desai et al., 2012).
Synthesis of Benzimidazopyrimidinones
Imidazole derivatives are key intermediates in the synthesis of benzimidazopyrimidinones, a class of compounds with potential pharmaceutical applications. The research describes a palladium-catalyzed carbonylative synthesis, illustrating the versatility of imidazole derivatives in facilitating complex organic transformations (Mancuso et al., 2017).
Supramolecular Assembly
The ability of imidazole derivatives to form supramolecular structures through π-π stacking and unique hydrogen bonding interactions is of interest in material science. Such assemblies have applications in designing new materials with specific physical or chemical properties (Cheruzel et al., 2005).
Propriétés
IUPAC Name |
1-(1-methylimidazol-2-yl)ethanamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-8-3-4-9(6)2;;/h3-5H,7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPMQWLLLDXFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride | |
CAS RN |
1426423-09-7 | |
Record name | 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.